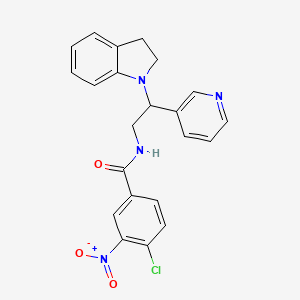

4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide

Description

BenchChem offers high-quality 4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c23-18-8-7-16(12-20(18)27(29)30)22(28)25-14-21(17-5-3-10-24-13-17)26-11-9-15-4-1-2-6-19(15)26/h1-8,10,12-13,21H,9,11,14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCBKAWPXHNVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide, with the CAS number 898458-02-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide is with a molecular weight of 422.9 g/mol. The compound features a nitrobenzamide moiety, which is often associated with significant biological activity.

| Property | Value |

|---|---|

| CAS Number | 898458-02-1 |

| Molecular Formula | C22H19ClN4O3 |

| Molecular Weight | 422.9 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can induce apoptosis in tumor cells. This mechanism is similar to that observed in other nitro-containing compounds known for their anticancer properties.

Antitumor Activity

Research indicates that compounds with structural similarities to 4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide exhibit selective cytotoxicity against various cancer cell lines. For instance, studies on related nitrobenzamide derivatives have shown efficacy in inducing apoptosis in human cancer cell lines such as HL-60 (human myeloid leukemia) and SMMC-7721 (hepatocellular carcinoma) .

Antimicrobial Properties

In addition to antitumor activity, there is emerging evidence suggesting potential antimicrobial effects. Compounds featuring indole and pyridine moieties have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation in the development of new antibiotics .

Case Studies and Research Findings

- Cytotoxicity Assays :

- Structure-Activity Relationship (SAR) :

- In Vivo Studies :

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural features to 4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide exhibit significant anticancer activity. A study highlighted the ability of indoline derivatives to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. This suggests that the compound may act as a potential therapeutic agent against various cancer types .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. Structural modifications in similar benzamide derivatives have shown enhanced potency against these enzymes, indicating a potential application in treating inflammatory diseases.

Neuropharmacological Effects

Indoline derivatives have also been studied for their neuropharmacological properties. Modifications akin to those found in this compound may influence serotonin receptor binding affinities, suggesting potential applications in treating mood disorders such as anxiety and depression .

Study on Antimicrobial Activity

A study examined a series of benzamide derivatives, including those structurally related to 4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide. These compounds were screened for antimicrobial activity against various bacterial and fungal strains. The results demonstrated that certain derivatives exhibited comparable or superior activity compared to standard antibiotics like isoniazid and ciprofloxacin .

Structure-Activity Relationship Analysis

Research focused on the lipophilicity and structure-activity relationships (SAR) of synthesized compounds revealed insights into how modifications influence biological activity. The findings emphasized the importance of specific functional groups in enhancing the efficacy of these compounds against targeted biological pathways.

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions, starting with the coupling of indoline and pyridine derivatives to form the ethylamine backbone, followed by nitrobenzamide functionalization. Key steps include:

- Amide bond formation : Using coupling agents like EDCI/HOBt for condensation between the chloronitrobenzoyl chloride and the indoline-pyridine ethylamine intermediate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, as demonstrated for structurally related compounds .

- Characterization :

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Temperature control : Reactions involving nitro groups or chlorinated intermediates often require low temperatures (0–5°C) to minimize side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in indoline-pyridine synthesis .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrobenzamide intermediates, while non-polar solvents (toluene) reduce byproduct formation during cyclization .

- Real-time monitoring : TLC or in-situ FTIR to track reaction progress and adjust stoichiometry .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biochemical activity?

- Substituent tuning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring increases metabolic stability, as seen in PPARδ agonist studies .

- Scaffold hybridization : Merging indoline with azetidine or piperazine moieties (e.g., as in ) improves binding affinity to kinase targets .

- Computational guidance : Molecular docking (MOE software) predicts interactions with biological targets like enzymes or receptors, enabling rational design .

Q. What strategies resolve contradictions in reported synthetic data (e.g., yields, purity)?

- Cross-validation : Replicate methods from independent studies (e.g., comparing purification protocols in and ).

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to confirm structural integrity when discrepancies arise .

- Reaction kinetics : Perform time-resolved studies to identify rate-limiting steps or side reactions affecting yield .

Q. How can researchers investigate the compound’s reactivity under varying conditions?

- Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .

- Nucleophilic substitution : Chlorine at the 4-position can be replaced with methoxy or amine groups using SNAr conditions (e.g., K₂CO₃/DMF, 80°C) .

- Stability profiling : Accelerated degradation studies (acid/base, oxidative stress) identify labile sites, guiding storage recommendations .

Q. What spectroscopic and computational tools are critical for studying intermolecular interactions?

Q. How is this compound applied in target identification and validation?

- Biochemical assays : Competitive binding assays (SPR, ITC) quantify affinity for receptors like PPARδ .

- Cellular models : Testing in cancer cell lines (e.g., kinase inhibition) validates antiproliferative effects, as seen in imatinib-related studies .

- In vivo profiling : Pharmacokinetic studies in rodent models assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.